molecular formula C14H28O3Si B8633913 Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid

Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid

Cat. No.: B8633913
M. Wt: 272.45 g/mol
InChI Key: SIBHZGMFNDGBJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid is a complex organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and a tert-butyldimethylsilyl (TBDMS) protected hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized to introduce the carboxylic acid group. The hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the silylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde.

    Substitution: The TBDMS group can be replaced with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In synthetic chemistry, the TBDMS group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other sites. The carboxylic acid group can participate in various reactions, acting as a nucleophile or electrophile depending on the conditions .

Comparison with Similar Compounds

Similar Compounds

  • 4-((tert-Butyldimethylsilyl)oxy)methyl)aniline
  • 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

Uniqueness

Rel-(1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexane-1-carboxylic acid is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a TBDMS-protected hydroxyl group. This structure provides stability and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

Molecular Formula

C14H28O3Si

Molecular Weight

272.45 g/mol

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H28O3Si/c1-14(2,3)18(4,5)17-10-11-6-8-12(9-7-11)13(15)16/h11-12H,6-10H2,1-5H3,(H,15,16)

InChI Key

SIBHZGMFNDGBJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(CC1)C(=O)O

Origin of Product

United States

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